Cas no 1804279-54-6 (3-(Difluoromethoxy)-4-hydroxyphenylhydrazine)

3-(Difluoromethoxy)-4-hydroxyphenylhydrazine 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethoxy)-4-hydroxyphenylhydrazine
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- インチ: 1S/C7H8F2N2O2/c8-7(9)13-6-3-4(11-10)1-2-5(6)12/h1-3,7,11-12H,10H2
- InChIKey: MEPBZQQGHAFAPG-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=C(C=CC(=C1)NN)O)F
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 159
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 67.5
3-(Difluoromethoxy)-4-hydroxyphenylhydrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A250000741-500mg |
3-(Difluoromethoxy)-4-hydroxyphenylhydrazine |
1804279-54-6 | 98% | 500mg |
1,009.40 USD | 2021-06-15 | |
Alichem | A250000741-1g |
3-(Difluoromethoxy)-4-hydroxyphenylhydrazine |
1804279-54-6 | 98% | 1g |
1,668.15 USD | 2021-06-15 | |
Alichem | A250000741-250mg |
3-(Difluoromethoxy)-4-hydroxyphenylhydrazine |
1804279-54-6 | 98% | 250mg |
652.80 USD | 2021-06-15 |
3-(Difluoromethoxy)-4-hydroxyphenylhydrazine 関連文献
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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3-(Difluoromethoxy)-4-hydroxyphenylhydrazineに関する追加情報
Introduction to 3-(Difluoromethoxy)-4-hydroxyphenylhydrazine (CAS No. 1804279-54-6)
3-(Difluoromethoxy)-4-hydroxyphenylhydrazine (CAS No. 1804279-54-6) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique difluoromethoxy and hydroxy functional groups, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.
The chemical structure of 3-(Difluoromethoxy)-4-hydroxyphenylhydrazine is composed of a phenyl ring substituted with a difluoromethoxy group at the 3-position and a hydroxy group at the 4-position, connected to a hydrazine moiety. This structural configuration imparts distinct chemical and physical properties, which are crucial for its biological activity and potential therapeutic uses.
Recent studies have highlighted the multifaceted biological activities of 3-(Difluoromethoxy)-4-hydroxyphenylhydrazine. One of the key areas of interest is its potential as an antioxidant. Antioxidants play a critical role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as neurodegenerative disorders, cardiovascular diseases, and cancer. Research has shown that 3-(Difluoromethoxy)-4-hydroxyphenylhydrazine possesses potent antioxidant properties, making it a valuable candidate for further investigation in this context.
In addition to its antioxidant activity, 3-(Difluoromethoxy)-4-hydroxyphenylhydrazine has demonstrated anti-inflammatory effects. Inflammation is a complex biological response to harmful stimuli and is a key factor in many chronic diseases. Studies have indicated that this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing the activation of nuclear factor-kappa B (NF-κB), a central regulator of inflammation. These findings suggest that 3-(Difluoromethoxy)-4-hydroxyphenylhydrazine could be developed into an effective anti-inflammatory agent.
The neuroprotective potential of 3-(Difluoromethoxy)-4-hydroxyphenylhydrazine has also been explored. Neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease are characterized by the progressive loss of neuronal function. Preclinical studies have shown that this compound can protect neurons from oxidative stress and promote neurogenesis, the process by which new neurons are formed. These neuroprotective effects make 3-(Difluoromethoxy)-4-hydroxyphenylhydrazine a promising candidate for the development of neuroprotective therapies.
Beyond its direct biological activities, 3-(Difluoromethoxy)-4-hydroxyphenylhydrazine has also been investigated for its potential as a prodrug or drug delivery system. Prodrugs are biologically inactive compounds that are converted into active drugs through metabolic processes in the body. The difluoromethoxy group in this compound can be designed to enhance its stability and bioavailability, making it an attractive candidate for prodrug development. Additionally, the hydrazine moiety can be conjugated with other therapeutic agents to create targeted drug delivery systems, improving the efficacy and safety of treatments.
The synthesis of 3-(Difluoromethoxy)-4-hydroxyphenylhydrazine involves several steps, including the introduction of the difluoromethoxy group and the formation of the hydrazine moiety. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, facilitating its use in both research and industrial settings. The ability to synthesize large quantities of high-purity 3-(Difluoromethoxy)-4-hydroxyphenylhydrazine is crucial for advancing its development as a therapeutic agent.
In conclusion, 3-(Difluoromethoxy)-4-hydroxyphenylhydrazine (CAS No. 1804279-54-6) is a multifunctional compound with significant potential in various therapeutic areas. Its antioxidant, anti-inflammatory, and neuroprotective properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound holds promise for addressing unmet medical needs and improving patient outcomes.
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